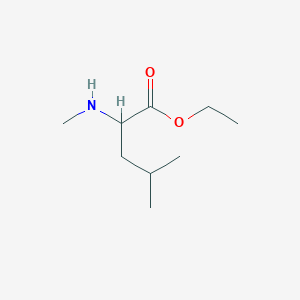
Ethyl methylleucinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methylleucinate is an ester derivative of leucine, a branched-chain amino acid. Esters are organic compounds formed by the reaction of an acid and an alcohol, with the elimination of water. This compound is known for its pleasant odor and is used in various applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl methylleucinate can be synthesized through the esterification of leucine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield leucine and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Leucine and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
科学研究应用
Ethyl methylleucinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
作用机制
The mechanism of action of ethyl methylleucinate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed to release leucine, which plays a crucial role in protein synthesis and metabolic regulation. The ester itself may also interact with cellular membranes and proteins, influencing their function and activity.
相似化合物的比较
Ethyl methylleucinate can be compared with other ester derivatives of amino acids:
Ethyl leucinate: Similar structure but lacks the methyl group, leading to different chemical properties.
Methyl leucinate: Contains a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl isoleucinate: Another branched-chain amino acid ester with distinct properties due to the different side chain.
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
ethyl 4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C9H19NO2/c1-5-12-9(11)8(10-4)6-7(2)3/h7-8,10H,5-6H2,1-4H3 |
InChI 键 |
DZLOWRBLCHSDMR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


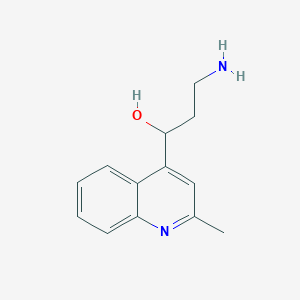
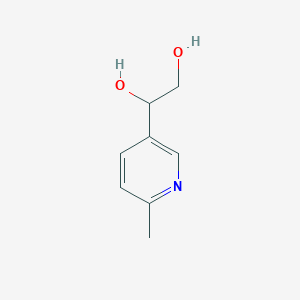
![4-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13535283.png)
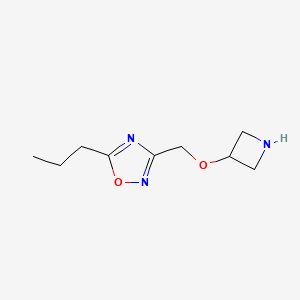
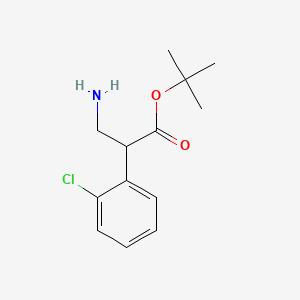
![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)

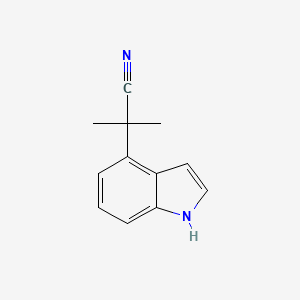
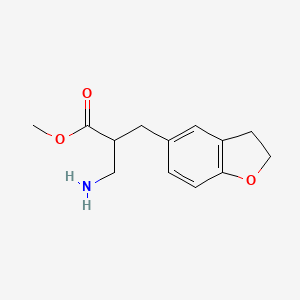


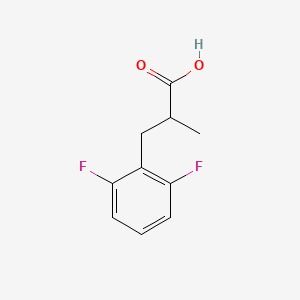
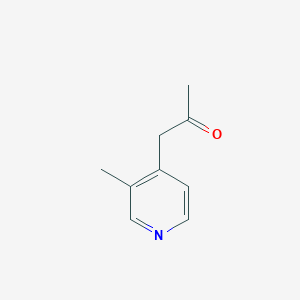
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)
